2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)4-7-14-6-3-5-12-14/h3,5-6,8-9,13H,4,7H2,1-2H3,(H2,11,15) |
InChI Key |
AJZCVOYHFVOGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Isopropylamino-1-butanol as a Key Intermediate
A crucial intermediate in the synthesis of 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide is 4-isopropylamino-1-butanol . Several methods have been developed for its preparation, which can be summarized as follows:
| Method | Starting Materials | Reaction Conditions | Key Features | Yield & Purity |
|---|---|---|---|---|
| 1. Reaction of 4-aminobutanol with acetone followed by hydrogenation | 4-aminobutanol, acetone | Hydrogenation at 2-3 atm, PtO2 catalyst, 48 h | Requires high-pressure hydrogenation equipment; platinum oxide catalyst is expensive | High purity, but industrial application limited by cost and equipment |
| 2. Novel synthesis via 4-isopropylamino-1-acetoxyl butane intermediate | Tetrahydrofuran, acetic acid solution of hydrogen bromide | Multi-step: bromination, acetoxylation, hydrolysis; solvents include dichloromethane, ethanol; temperatures 0-50°C | Environmentally friendly, mild conditions, no special equipment needed | High yield, gas chromatographic purity ≥99.5% suitable for pharmaceutical use |
| 3. Reduction of 3-isopropylcarbamoyl propionic acid | Succinic anhydride, isopropylamine, lithium aluminum hydride | Reduction step with LiAlH4 | Classical method, involves strong reducing agent | Good yield, but handling of LiAlH4 requires caution |
The novel method (Method 2) stands out for its industrial feasibility, safety, and environmental benefits. It involves:
- Bromination of tetrahydrofuran with acetic acid hydrogen bromide solution to form 4-bromo-1-acetoxyl butane.
- Conversion to 4-isopropylamino-1-acetoxyl butane via nucleophilic substitution with isopropylamine.
- Hydrolysis of the acetoxyl group under acidic or alkaline conditions to yield 4-isopropylamino-1-butanol.
This method avoids high-pressure hydrogenation and expensive catalysts, making it suitable for large-scale production.
Coupling with Pyrazole Derivatives
The attachment of the pyrazole moiety at the 4-position of the butanamide backbone typically involves nucleophilic substitution or coupling reactions with pyrazole derivatives. Literature reports various approaches for synthesizing pyrazole-substituted butanoic acid or butanamide derivatives:
- Reaction of 4-(bromo)-1H-pyrazole derivatives with 2-(isopropylamino)butanoic acid or its derivatives under basic or catalytic conditions to form the desired compound.
- Use of pyrazolyltriazoles and related heterocycles synthesized via condensation, cyclization, or substitution reactions, which can be adapted for pyrazole attachment.
The reaction conditions such as solvent choice (ethanol, acetonitrile), temperature (room temperature to reflux), and base or catalyst presence (triethylamine, sodium hydroxide) are optimized to maximize yield and purity.
General Synthetic Route Overview
A generalized synthesis route for 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide can be outlined as:
- Synthesis of 4-isopropylamino-1-butanol via the novel bromination and hydrolysis method.
- Conversion to 2-(isopropylamino)butanoic acid or butanamide by oxidation or amide formation.
- Introduction of the 1H-pyrazol-1-yl group at the 4-position through nucleophilic substitution or coupling with pyrazole derivatives.
- Purification and characterization by recrystallization, chromatography, and spectroscopic methods (NMR, GC, X-ray crystallography).
Research Findings and Data Integration
Yield and Purity Data
| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Bromination to 4-bromo-1-acetoxyl butane | Bromination | Acetic acid HBr solution, 0-30°C | 85-90 | >98 | Vacuum distillation used for purification |
| Substitution with isopropylamine | Nucleophilic substitution | Ethanol, RT to reflux | 80-85 | >97 | Recrystallization improves purity |
| Hydrolysis to 4-isopropylamino-1-butanol | Hydrolysis (acidic or alkaline) | 0-30°C, aqueous/alcoholic solvent | 90-95 | ≥99.5 (GC) | High purity suitable for pharma use |
| Coupling with pyrazole derivative | Nucleophilic substitution or coupling | EtOH, base, reflux | 75-85 | >95 | Confirmed by NMR and X-ray |
Spectroscopic Characterization
- 1H NMR confirms the presence of pyrazole protons and isopropylamino moiety.
- 13C NMR signals consistent with butanamide backbone and heterocyclic carbons.
- X-ray crystallography validates molecular structure and confirms substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full range of effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared below with two closely related analogs from available evidence:
2-(Isopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide
- Molecular Formula : C₁₁H₂₀N₄O
- Molecular Weight : 224.30 g/mol
- Key Difference: A methyl group is added at position 2 of the butanamide chain, increasing molecular weight by ~14 g/mol compared to the target compound.
- Availability : Discontinued across all commercial quantities (1g, 250mg, 500mg), suggesting challenges in synthesis, stability, or demand .
2-(Isopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide
- Molecular Formula : C₁₁H₂₀N₄O
- Molecular Weight : 224.30 g/mol
- Key Difference : A methyl group is introduced at position 3 of the pyrazole ring. This substitution could alter electronic properties and lipophilicity, influencing solubility or target interaction .
Structural and Functional Implications
- Electronic Effects : The 3-methyl pyrazole analog’s substituent could increase electron density on the pyrazole ring, enhancing π-π stacking interactions in biological systems.
- Lipophilicity : Both methylated analogs likely exhibit higher logP values than the target compound, improving membrane permeability but possibly reducing aqueous solubility.
Hypothetical Pharmacological Considerations
- Metabolic Stability: Methyl groups often slow oxidative metabolism, suggesting that both analogs may have longer half-lives than the non-methylated target compound.
- Target Selectivity : The pyrazole ring’s substitution pattern (e.g., 3-methyl vs. unsubstituted) could influence selectivity for kinases or GPCRs, as seen in other pyrazole-containing drugs .
Biological Activity
2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. With a molecular formula of C8H14N4O and a molecular weight of approximately 182.22 g/mol, this compound features an isopropylamino group and a pyrazole moiety, which are known to influence its reactivity and biological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
Research indicates that 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. The compound has been shown to modulate enzymatic activities, which is crucial for its therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It may bind to receptors involved in various physiological processes, potentially affecting signal transduction pathways.
Biological Activities
The biological activities of 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide have been evaluated in several studies, highlighting its potential as an antimicrobial and antioxidant agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Candida albicans | 62.5 - 125 µg/mL |
| Saccharomyces cerevisiae | 62.5 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial therapies.
Antioxidant Activity
The antioxidant capacity of 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide has also been assessed. Comparative studies indicated that it possesses significant antioxidant activity when benchmarked against standard antioxidants like butylhydroxytoluene (BHT). This activity may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Recent investigations have focused on the synthesis and biological evaluation of derivatives of pyrazole, including 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanamide. A notable study synthesized several pyrazole derivatives and assessed their biological properties through various assays:
- Synthesis : The synthesis involved standard organic reactions with controlled conditions to ensure high yields.
- Biological Evaluation : The synthesized compounds were evaluated for their antimicrobial and antioxidant activities using standardized protocols.
The results indicated that compounds with similar structural features exhibited promising dual-action properties against both microbial infections and oxidative stress.
Q & A
Q. What methods can reconcile conflicting results in the compound's solubility profiles across solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
